molecular formula C7H14N2O2 B13506259 (S)-Ethyl piperazine-2-carboxylate

(S)-Ethyl piperazine-2-carboxylate

Cat. No.: B13506259
M. Wt: 158.20 g/mol
InChI Key: XWZHSYWFWDKJHI-LURJTMIESA-N
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Description

(S)-Ethyl piperazine-2-carboxylate (CAS 89941-07-1) is a chiral piperazine derivative of high importance in medicinal chemistry and organic synthesis. This compound serves as a versatile building block for the development of pharmaceuticals. Its significant research value lies in its role as a key intermediate in the synthesis of active compounds, such as (S)-doxazosin mesylate, a medication investigated for hypertension and benign prostatic hyperplasia (BPH) due to its selective inhibition of the α1-subtype of the alpha adrenergic receptor . The stereochemistry of the (S)-enantiomer is crucial for its biological activity and for creating compounds with reduced side effects and improved efficacy . Furthermore, this chiral scaffold is utilized in the design and synthesis of soluble epoxide hydrolase (sEH) inhibitors, which are promising therapeutic agents for treating hypertension and vascular inflammation . The piperazine ring can act as a favorable secondary pharmacophore, helping to improve water solubility and lower the melting point of urea-based inhibitors, thereby enhancing their drug-like properties . The compound is for research purposes and is not intended for human or veterinary therapeutic use.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

ethyl (2S)-piperazine-2-carboxylate

InChI

InChI=1S/C7H14N2O2/c1-2-11-7(10)6-5-8-3-4-9-6/h6,8-9H,2-5H2,1H3/t6-/m0/s1

InChI Key

XWZHSYWFWDKJHI-LURJTMIESA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CNCCN1

Canonical SMILES

CCOC(=O)C1CNCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-piperazine-2-carboxylate typically involves the esterification of (2S)-piperazine-2-carboxylic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl (2S)-piperazine-2-carboxylate may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-piperazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted piperazine derivatives.

Scientific Research Applications

Ethyl (2S)-piperazine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperazine derivatives, including ethyl (2S)-piperazine-2-carboxylate, are investigated for their potential use in drug development.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl (2S)-piperazine-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl Piperazine-2-Carboxylate Dihydrochloride

  • Structure : Ethyl ester with dihydrochloride salt (CAS: 129798-91-0).
  • Key Differences :
    • The dihydrochloride salt improves aqueous solubility compared to the free base form of (S)-ethyl piperazine-2-carboxylate .
    • Similarity Score : 0.95 (vs. target compound) .
  • Applications : Used in peptide coupling reactions and as a precursor for bioactive molecules .
  • Cost : Priced at $98 for 5 g (97% purity), indicating moderate commercial availability .

Methyl Piperazine-2-Carboxylate

  • Structure : Methyl ester instead of ethyl.
  • Key Differences :
    • Biological Activity : Enhances METTL3/METTL14/WTAP complex activity by 1.5-fold, with a KD of 13.7 nM for METTL3•SAM .
    • Cytotoxicity : Demonstrates low cytotoxicity even at high concentrations, making it suitable for epigenetic therapies .

tert-Butyl (7R,8aS)-7-Hydroxy-Octahydropyrrolo[1,2-a]Piperazine-2-Carboxylate

  • Structure : Bicyclic piperazine with tert-butyl ester and hydroxyl groups.
  • Key Differences :
    • Conformational rigidity due to the fused pyrrolo-piperazine system enhances target binding specificity .
    • Applications : Used in stereoselective synthesis of natural product analogs .

Methyl 1-(3-(2-Chloroacetamido)-4-(Prop-2-yn-1-yloxy)Benzoyl)-4-(2-Chloroacetyl)Piperazine-2-Carboxylate (SH-X-026)

  • Structure : Contains chloroacetamido and propargyloxy substituents.
  • Key Differences :
    • Designed for covalent protein targeting, with a 12.5% yield in synthesis .
    • LC-MS Data : m/z = 470.1 [M+H]+, indicating distinct fragmentation patterns compared to simpler esters .

Structural and Functional Analysis

Ester Group Impact

Compound Ester Group Lipophilicity (LogP)* Solubility Stability
(S)-Ethyl piperazine-2-carboxylate Ethyl Higher Moderate (organic solvents) High (resists hydrolysis)
Methyl piperazine-2-carboxylate Methyl Lower High (aqueous) Moderate
Ethyl dihydrochloride salt Ethyl + HCl Low (ionized) High (aqueous) Very high

*Estimated based on alkyl chain length and substitution.

Q & A

Q. How can researchers optimize the synthesis of (S)-Ethyl piperazine-2-carboxylate to achieve high enantiomeric purity?

Methodological Answer: Enantiomeric purity can be optimized by:

  • Using chiral catalysts or resolving agents during esterification or coupling reactions.
  • Controlling reaction parameters (e.g., temperature at 0–25°C, anhydrous solvents like THF or DMF) to minimize racemization .
  • Employing HPLC with chiral columns or polarimetry to monitor enantiomeric excess during purification .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing the stereochemistry of (S)-Ethyl piperazine-2-carboxylate?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with chiral solvating agents (e.g., Eu(hfc)3_3) to distinguish enantiomers .
  • X-ray Crystallography: SHELX programs (SHELXL/SHELXS) refine crystal structures to confirm absolute configuration .
  • Circular Dichroism (CD): Correlates electronic transitions with stereochemistry in solution .

Q. How do variations in solvent systems and temperature affect the reaction kinetics and yield during the esterification of piperazine-2-carboxylic acid derivatives?

Methodological Answer:

  • Polar aprotic solvents (DMF, DMSO): Enhance nucleophilicity but may increase side reactions; yields improve at 40–60°C .
  • Low-temperature conditions (0–5°C): Reduce hydrolysis of the ethyl ester group but slow reaction rates .
  • Kinetic studies via in situ IR spectroscopy can track esterification progress .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions in reported pharmacological activities of (S)-Ethyl piperazine-2-carboxylate across different biological assays?

Methodological Answer:

  • Dose-response standardization: Compare EC50_{50}/IC50_{50} values under consistent assay conditions (pH, cell lines) .
  • Off-target profiling: Use kinase/GPCR panels to identify non-specific interactions .
  • Meta-analysis: Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in published IC50_{50} ranges .

Q. How can computational modeling (e.g., DFT or molecular dynamics) predict the preferred conformations of (S)-Ethyl piperazine-2-carboxylate in solution?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate energy minima for chair, boat, or twist-boat piperazine ring conformers .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., water vs. DMSO) on puckering amplitudes using Cremer-Pople coordinates .
  • Validate predictions with NOESY NMR to detect through-space proton interactions .

Q. What strategies should be employed to validate the biological target engagement of (S)-Ethyl piperazine-2-carboxylate in neuronal calcium channel studies?

Methodological Answer:

  • Patch-clamp electrophysiology: Measure Ca2+^{2+} current inhibition in dorsal root ganglion neurons .
  • Fluorescent probes (e.g., Fluo-4): Quantitate intracellular Ca2+^{2+} flux changes in HEK293 cells expressing Cav2.2 channels .
  • Radioligand displacement assays: Use 3^3H-labeled ω-conotoxin MVIIA to assess competitive binding .

Q. How can structure-activity relationship (SAR) studies be systematically designed using (S)-Ethyl piperazine-2-carboxylate as a scaffold for CNS-targeted drug development?

Methodological Answer:

  • Scaffold diversification: Introduce substituents at the piperazine N-2 or carboxylate positions to modulate lipophilicity (clogP) and blood-brain barrier penetration .
  • Pharmacophore mapping: Overlay active analogs to identify critical hydrogen-bonding or steric features .
  • In vivo PK/PD correlation: Measure brain-to-plasma ratios in rodent models after structural modifications .

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